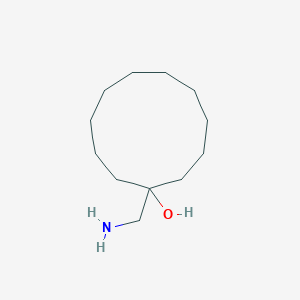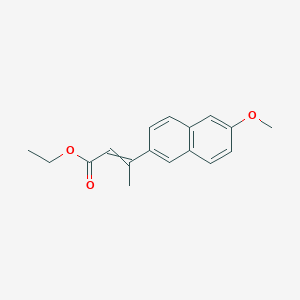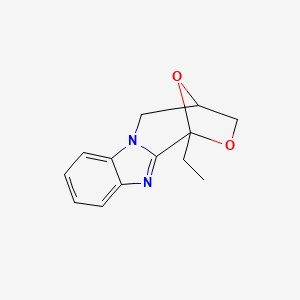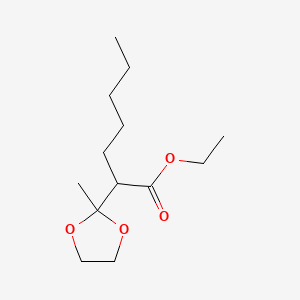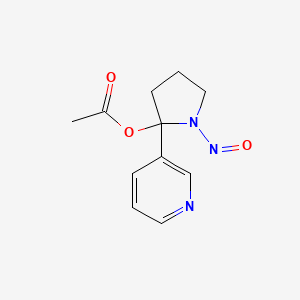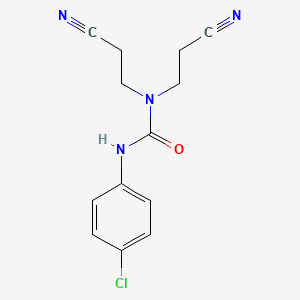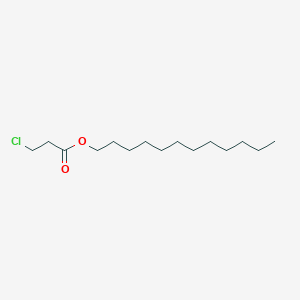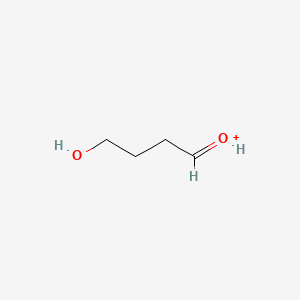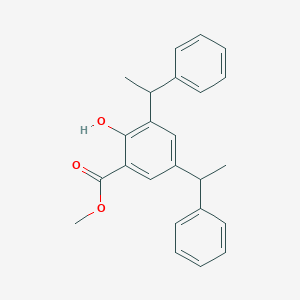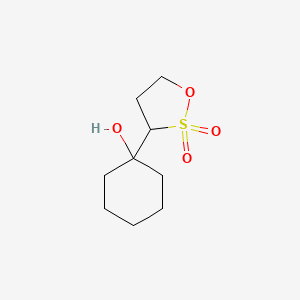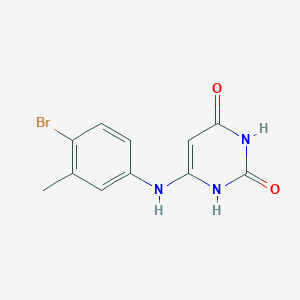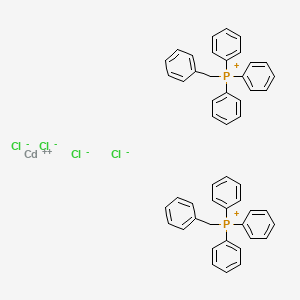
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a 2,4-dichlorophenyl group and an ethyl ester functional group. Its molecular formula is C18H20Cl2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- typically involves the esterification of the corresponding butanoic acid derivative. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the reaction of 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methylbutanoic acid with ethanol, resulting in the formation of the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and halogenated compounds.
Scientific Research Applications
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-(2,4-dichlorophenoxy)-: Similar structure but lacks the ethyl ester group.
Acetic acid, (2,4-dichlorophenoxy)-, butyl ester: Contains a butyl ester group instead of an ethyl ester.
Uniqueness
Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butanoic acid backbone with a 2,4-dichlorophenyl group and an ethyl ester functional group makes it a valuable compound for various applications.
Properties
CAS No. |
71549-04-7 |
|---|---|
Molecular Formula |
C20H22Cl2O3 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl 2-[4-[(2,4-dichlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C20H22Cl2O3/c1-4-20(3,19(23)24-5-2)25-17-10-6-14(7-11-17)12-15-8-9-16(21)13-18(15)22/h6-11,13H,4-5,12H2,1-3H3 |
InChI Key |
AKHBKFZHHXGSCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


